molecular formula C7H6F3N B1317463 2-Methyl-6-(trifluoromethyl)pyridine CAS No. 1620-72-0

2-Methyl-6-(trifluoromethyl)pyridine

Cat. No. B1317463
CAS RN: 1620-72-0
M. Wt: 161.12 g/mol
InChI Key: UTGYDHHZGXOFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting a trifluoromethyl group and a pyridine ring . It is used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids . Another synthesis method involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyridine is characterized by the presence of a trifluoromethyl group and a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-6-(trifluoromethyl)pyridine are diverse. For example, a synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Another reaction involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Synthesis and Pesticide Applications

2-Methyl-6-(trifluoromethyl)pyridine is a notable pyridine derivative containing fluorine. It is primarily utilized in the synthesis of various pesticides. A detailed review of the synthesis processes for similar compounds, such as 2,3-Dichloro-5-trifluoromethyl pyridine, highlights the importance of this compound in agricultural chemical production (Lu Xin-xin, 2006).

Role in Medicinal Chemistry

2-Methyl-6-(trifluoromethyl)pyridine derivatives have been studied for their potential in medicinal applications. For example, JPC-3210, an aminomethylphenol derivative with a structure related to trifluoromethyl-substituted pyridine, has shown promise in malaria treatment due to its efficacy against drug-resistant strains of Plasmodium falciparum (M. Chavchich et al., 2016).

Organic Chemistry and Alkylation Studies

The trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)pyridine significantly influences alkylation reactions. Studies have shown that the presence of this group at certain positions on the pyridin-2-one ring enhances the charge density on the oxo group, leading to the exclusive formation of O-alkylated products (A. C. Reddy et al., 1996).

Photolysis and Complex Formation

Research into the photolysis of derivatives of 2-Methyl-6-(trifluoromethyl)pyridine has led to the discovery of stable derivatives and complexes. For example, photolysis of a related compound resulted in the formation of stable derivatives and complexes with palladium and platinum, which have implications in chemical reactions and synthesis (Yoshiro Kobayashi et al., 1976).

Safety And Hazards

2-Methyl-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions for 2-Methyl-6-(trifluoromethyl)pyridine include its continued use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYDHHZGXOFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563697
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)pyridine

CAS RN

1620-72-0
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(trifluoromethyl)pyridine
Reactant of Route 4
2-Methyl-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(trifluoromethyl)pyridine

Citations

For This Compound
8
Citations
P Cutler, R Slater, AJF Edmunds… - Pest management …, 2013 - Wiley Online Library
Background The precise mode of action of sulfoxaflor, a new nicotinic acetylcholine receptor‐modulating insecticide, is unclear. A detailed understanding of the mode of action, …
Number of citations: 136 onlinelibrary.wiley.com
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org
T Lechel, I Brüdgam, HU Reissig - Beilstein Journal of Organic …, 2010 - beilstein-journals.org
A series of trifluoromethyl-substituted 3-alkoxypyridinol derivatives has been deprotected to furnish pyridine-3, 4-diol derivatives in good yields. The X-ray crystal structure analysis …
Number of citations: 6 www.beilstein-journals.org
G Zhang, Z Zhang, R Zeng - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion While polystyrene is widely used in daily life as a synthetic plastic, the subsequently selective degradation is still very challenging and highly required. …
Number of citations: 62 onlinelibrary.wiley.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com
BA Ellsworth, PM Sher, X Wu, G Wu… - Journal of Medicinal …, 2013 - ACS Publications
Several strategies have been employed to reduce the long in vivo half-life of our lead CB1 antagonist, triazolopyridazinone 3, to differentiate the pharmacokinetic profile versus the lead …
Number of citations: 10 pubs.acs.org
EM Doherty, C Fotsch, Y Bo… - Journal of medicinal …, 2005 - ACS Publications
The vanilloid receptor-1 (TRPV1 or VR1) is a member of the transient receptor potential (TRP) family of ion channels and plays a role in regulating the function of sensory nerves. A …
Number of citations: 135 pubs.acs.org
DA Leas - 2020 - digitalcommons.unmc.edu
Schistosomiasis, also known as “snail fever,” is both an acute and chronic disease spread by trematode flukes from the tropical parasitic worm genus Schistosoma. The flukes are …
Number of citations: 0 digitalcommons.unmc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.